molecular formula C26H17FN4O2S B11580115 (3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

(3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11580115
M. Wt: 468.5 g/mol
InChI Key: CSUFIRCKLXDCJJ-DQRAZIAOSA-N
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Description

The compound (3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a complex organic molecule that features a unique combination of functional groups, including a thiazole ring, a triazole ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic synthesis. The key steps include the formation of the thiazole and triazole rings, followed by their fusion with the indole moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound. For example, the formation of the thiazole ring may require the use of sulfur-containing reagents and a base, while the triazole ring formation might involve azide intermediates and a cyclization step.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

The compound (3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The carbonyl groups in the thiazole and triazole rings can be reduced to alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety would yield oxindole derivatives, while substitution of the fluorine atom could yield a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. The presence of the thiazole and triazole rings, which are known to exhibit biological activity, makes this compound a promising candidate for drug discovery.

Medicine

In medicine, this compound could be investigated for its potential therapeutic applications. For example, it may be tested for its ability to inhibit specific enzymes or receptors involved in disease pathways.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies, such as enzyme assays or cell-based assays.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other molecules that contain thiazole, triazole, and indole moieties. Examples include:

  • (3Z)-3-[2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one
  • (3Z)-3-[2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Uniqueness

The uniqueness of (3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one lies in the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this molecule a unique and valuable candidate for further research and development.

Biological Activity

The compound (3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H11FN4O4S
  • Molecular Weight : 404.38 g/mol
  • CAS Number : 577997-26-3

The compound features a thiazole and triazole ring system, known for their diverse biological activities. The presence of a fluorophenyl group enhances lipophilicity, potentially influencing its interaction with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the thiazolo[3,2-b][1,2,4]triazole scaffold. For instance:

  • A study evaluated several derivatives in the NCI 60 cancer cell line screen and found that some exhibited significant cytotoxicity at concentrations as low as 10 µM without harming normal somatic cells (HEK293) .
  • In particular, derivatives with modifications similar to the target compound showed promising activity against various cancer cell lines, indicating a structure-activity relationship (SAR) that suggests specific substitutions can enhance efficacy .

The mechanisms through which this compound exerts its biological effects include:

  • Topoisomerase Inhibition : Some derivatives have been identified as non-camptothecin topoisomerase I inhibitors, showcasing superior activity compared to traditional inhibitors .
  • Phospholipase C Inhibition : Other studies have indicated potential inhibition of phospholipase C-γ2 (PLC-γ2), which plays a critical role in cell signaling pathways relevant to cancer progression .

Additional Biological Activities

Beyond anticancer effects, compounds related to this scaffold have demonstrated:

  • Antimicrobial Activity : Certain thiazolo-triazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.3 to 8.5 µM for Gram-negative strains like E. coli .
  • Anti-inflammatory and Analgesic Effects : Compounds with similar structural features have also been reported to possess anti-inflammatory and analgesic properties .

Case Studies

Several case studies provide insights into the biological efficacy of the compound:

StudyFindings
NCI 60 Cell Line Screen Identified significant anticancer activity at 10 µM without toxicity to normal cells .
Topoisomerase Inhibition Study Showed superior inhibition compared to camptothecin in vitro assays .
Antimicrobial Activity Assessment Demonstrated MIC values effective against E. coli and P. aeruginosa .

Properties

Molecular Formula

C26H17FN4O2S

Molecular Weight

468.5 g/mol

IUPAC Name

(5Z)-2-(4-fluorophenyl)-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C26H17FN4O2S/c1-15-6-8-16(9-7-15)14-30-20-5-3-2-4-19(20)21(24(30)32)22-25(33)31-26(34-22)28-23(29-31)17-10-12-18(27)13-11-17/h2-13H,14H2,1H3/b22-21-

InChI Key

CSUFIRCKLXDCJJ-DQRAZIAOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N5C(=NC(=N5)C6=CC=C(C=C6)F)S4)/C2=O

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N5C(=NC(=N5)C6=CC=C(C=C6)F)S4)C2=O

Origin of Product

United States

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